Fmoc-D-Phe(4-I)-OH

Catalog No.
S735373
CAS No.
205526-29-0
M.F
C24H20INO4
M. Wt
513.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-D-Phe(4-I)-OH

CAS Number

205526-29-0

Product Name

Fmoc-D-Phe(4-I)-OH

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-iodophenyl)propanoic acid

Molecular Formula

C24H20INO4

Molecular Weight

513.3 g/mol

InChI

InChI=1S/C24H20INO4/c25-16-11-9-15(10-12-16)13-22(23(27)28)26-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t22-/m1/s1

InChI Key

LXOXXTQKKRJNNB-JOCHJYFZSA-N

SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)I)C(=O)O

Synonyms

205526-29-0;Fmoc-4-iodo-D-phenylalanine;Fmoc-D-Phe(4-I)-OH;Fmoc-D-4-Iodophe;(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-iodophenyl)propanoicacid;Fmoc-D-4-Iodophenylalanine;AmbotzFAA1584;Fmoc-4'-iodo-D-Phe;Fmoc-4-Iodo-D-Phe-OH;47770_ALDRICH;SCHEMBL120625;47770_FLUKA;CTK8C5104;MolPort-001-758-543;ZINC621955;0542AB;ANW-74138;CF-356;AM83380;RTR-009597;AJ-23757;AK-81189;KB-52008;SC-10820;TL8006272

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)I)C(=O)O

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC=C(C=C4)I)C(=O)O

Protein Labeling and Imaging:

  • Fmoc-D-4-IodoPhe can be incorporated into peptides using solid-phase peptide synthesis (SPPS) techniques.
  • The iodine atom allows for labeling the peptide with radioactive isotopes like ¹²⁵I for radioimaging studies of protein-protein interactions, receptor binding, and biodistribution.

Development of Therapeutic Agents:

  • Fmoc-D-4-IodoPhe can be used to create peptidomimetics, which are molecules that mimic the structure and function of natural peptides but with improved stability and bioavailability.
  • The iodine atom can serve as a conjugation point for attaching targeting moieties or cytotoxic drugs, enabling the development of targeted therapies for cancer and other diseases.

Studies on Protein-Protein Interactions:

  • Fmoc-D-4-IodoPhe can be incorporated into peptides to investigate protein-protein interactions using techniques like X-ray crystallography or nuclear magnetic resonance (NMR).
  • The iodine atom can be used as a probe to identify the binding sites of peptides on target proteins.

Biomaterial Design:

  • Fmoc-D-4-IodoPhe can be used to create functional biomaterials for tissue engineering and regenerative medicine applications.
  • The incorporation of Fmoc-D-4-IodoPhe into biomaterials can provide sites for cell attachment, controlled drug release, or imaging purposes.

Fmoc-D-Phe(4-I)-OH, or N-alpha-(9-fluorenylmethyloxycarbonyl)-D-phenylalanine, is a derivative of the amino acid phenylalanine. In this compound, the phenyl group is substituted with an iodine atom at the para position, while the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This structural modification enhances its utility in peptide synthesis and organic chemistry due to its unique reactivity and properties. The compound's molecular formula is C24H20INO4C_{24}H_{20}INO_{4} and it has a molecular weight of approximately 513.3 g/mol .

, participating in various types such as:

  • Substitution Reactions: The iodine atom can be replaced by other substituents through reactions like Suzuki or Heck coupling.
  • Oxidation and Reduction Reactions: This compound can undergo oxidation and reduction, modifying functional groups on the phenyl ring.

Common Reagents and Conditions:

  • Suzuki Coupling: Utilizes palladium catalysts and boronic acids.
  • Heck Coupling: Involves palladium catalysts and alkenes.
  • Oxidation: Often employs oxidizing agents like potassium permanganate.
  • Reduction: Typically uses reducing agents such as lithium aluminum hydride.

In biological contexts, Fmoc-D-Phe(4-I)-OH plays a significant role in studying protein interactions and functions. Its incorporation into peptides can influence their structure and activity. The Fmoc protecting group helps prevent unwanted side reactions during synthesis, while the iodine atom can facilitate halogen bonding, potentially enhancing biological interactions. Additionally, this compound serves as a precursor for synthesizing radiolabeled peptides used in diagnostic imaging, making it valuable in both research and clinical settings.

The synthesis of Fmoc-D-Phe(4-I)-OH typically involves the iodination of Fmoc-protected phenylalanine. A common method is electrophilic aromatic substitution, where iodine is introduced to the phenyl ring under specific conditions that often include:

  • Iodine as the halogen source.
  • Sodium iodide as an oxidizing agent.
  • An acid catalyst to facilitate the reaction.

Industrial production mirrors these synthetic routes but operates on a larger scale, emphasizing stringent control over reaction conditions to ensure high yield and purity. Purification methods may include recrystallization or chromatography.

Fmoc-D-Phe(4-I)-OH finds extensive applications across various fields:

  • Solid-Phase Peptide Synthesis: It is widely used as a building block for creating complex peptides and proteins.
  • Biological Research: The compound helps study protein interactions and functions.
  • Pharmaceutical Industry: It contributes to developing new drugs and therapeutic agents.
  • Agrochemical Industry: Utilized in synthesizing bioactive compounds.

The interaction studies involving Fmoc-D-Phe(4-I)-OH focus on its incorporation into peptides and proteins. The presence of the iodine atom allows for unique interactions, such as halogen bonding, which can significantly influence the biological activity of synthesized peptides. These interactions are crucial for understanding how modifications to peptide structures can alter their functionality in biological systems.

Several compounds share structural similarities with Fmoc-D-Phe(4-I)-OH. Below are some notable examples:

Compound NameKey Features
Fmoc-4-iodo-L-phenylalanineSimilar structure but with L-isomer; potential differences in biological activity.
Fmoc-4-fluoro-D-phenylalanineContains fluorine instead of iodine; different reactivity profile due to smaller size.
Fmoc-4-chloro-D-phenylalanineChlorine substitution impacts electronic properties; less polarizable than iodine.
Fmoc-4-bromo-D-phenylalanineBromine offers intermediate properties compared to iodine and chlorine; unique reactivity.

Uniqueness

Fmoc-D-Phe(4-I)-OH stands out due to its iodine substitution, which imparts distinct reactivity compared to other halogenated phenylalanine derivatives. The larger size and higher polarizability of the iodine atom facilitate stronger interactions within biological systems, enhancing its utility in peptide and protein research.

XLogP3

5.3

Dates

Last modified: 08-15-2023

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